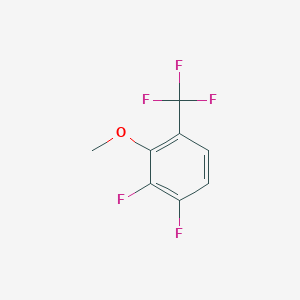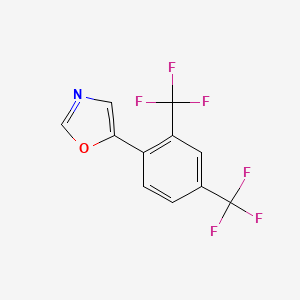
2,3-Difluoro-6-(trifluoromethyl)anisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-6-(trifluoromethyl)anisole, also known as DFTMA, is a fluorinated aromatic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, liquid with a boiling point of 99.2°C and a melting point of -34°C. DFTMA has a low vapor pressure and is relatively non-volatile, making it an attractive compound for a variety of applications. DFTMA has been used in a variety of research applications, including synthesis, biochemistry, and physiology.
科学研究应用
2,3-Difluoro-6-(trifluoromethyl)anisole has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. It has also been used as a solvent for the extraction of natural products, such as essential oils. This compound has also been used in biochemistry and physiology research, as it has been found to be an effective inhibitor of certain enzymes, such as cytochrome P450.
作用机制
The mechanism of action of 2,3-Difluoro-6-(trifluoromethyl)anisole is not fully understood. It is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, by binding to the active sites of the enzymes and preventing them from catalyzing the reactions they normally catalyze. Additionally, this compound has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. It has been found to act as an inhibitor of certain enzymes, such as cytochrome P450, and as an antioxidant. It has also been found to have anti-inflammatory and anti-cancer properties. Additionally, this compound has been found to increase the solubility of a variety of compounds, making them easier to extract from natural sources.
实验室实验的优点和局限性
The advantages of using 2,3-Difluoro-6-(trifluoromethyl)anisole in lab experiments include its low vapor pressure, low volatility, and low toxicity. Additionally, it is relatively inexpensive and easy to synthesize. The main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
For research on 2,3-Difluoro-6-(trifluoromethyl)anisole include further investigation into its biochemical and physiological effects, as well as its potential applications in pharmaceuticals and medicine. Additionally, further research could be conducted into its use as a solvent for the extraction of natural products, as well as its potential uses as an antioxidant and anti-inflammatory agent. Finally, research could be conducted into its potential uses as a reagent in the synthesis of organic compounds.
合成方法
The synthesis of 2,3-Difluoro-6-(trifluoromethyl)anisole is relatively simple and can be accomplished using a variety of methods. The most common method is the reaction of 2-chloro-3,6-difluorobenzaldehyde with trifluoromethanesulfonic acid in dichloromethane. This reaction yields this compound in high yield and purity. Other methods for the synthesis of this compound include the reaction of 2-chloro-3,6-difluorobenzaldehyde with trifluoromethanesulfonic anhydride or the reaction of 2-chloro-3,6-difluorobenzyl bromide with trifluoromethanesulfonic anhydride.
属性
IUPAC Name |
1,2-difluoro-3-methoxy-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKOWCABHNJFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![3-{[(t-Butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356259.png)